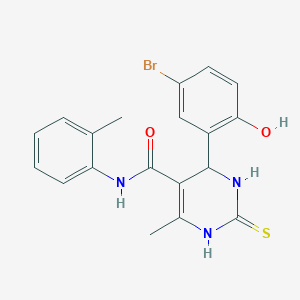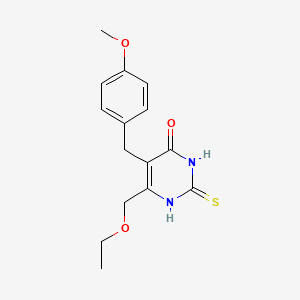
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone, also known as BINI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has shown promising results in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy. This compound has also been explored as a potential candidate for organic field-effect transistors and organic solar cells. Additionally, this compound has been studied for its potential use in the development of new materials for electronic and optoelectronic applications.
作用機序
The mechanism of action of 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone is not well understood, but it is believed to involve the formation of a charge transfer complex between the compound and the target molecule. This compound has been shown to interact with various metal ions, including copper, zinc, and iron, through the formation of coordination complexes. This compound has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in oxidative stress. This compound has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer properties and to induce apoptosis in cancer cells.
実験室実験の利点と制限
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, its limited solubility in water and organic solvents can make it difficult to work with in certain applications. Additionally, its high cost and limited availability can be a barrier to its use in some research projects.
将来の方向性
There are several future directions for research on 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone. One potential direction is the development of new synthesis methods to improve the yield and purity of the product. Another direction is the exploration of this compound's potential use in the development of new materials for electronic and optoelectronic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in photodynamic therapy and cancer treatment.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method has been extensively studied, and modifications have been proposed to improve the yield and purity of the product. This compound's mechanism of action is not well understood, but it has been shown to interact with various metal ions and induce apoptosis in cancer cells. This compound has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity, but its limited solubility in water and organic solvents can make it difficult to work with in certain applications. Further research is needed to fully understand the potential applications of this compound in various fields and to develop new synthesis methods to improve its yield and purity.
合成法
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can be synthesized through a multi-step process involving the reaction of 2-naphthol with phthalic anhydride, followed by the reaction of the intermediate product with 2-naphthylamine. The final product is obtained through a cyclization reaction. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.
特性
IUPAC Name |
2-naphthalen-2-yl-5-(2-naphthalen-2-yl-1,3-dioxoisoindol-5-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O4/c39-33-29-15-11-25(19-31(29)35(41)37(33)27-13-9-21-5-1-3-7-23(21)17-27)26-12-16-30-32(20-26)36(42)38(34(30)40)28-14-10-22-6-2-4-8-24(22)18-28/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHRZJUFHHUAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC8=CC=CC=C8C=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-methyl-8-quinolinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5226883.png)
![3-amino-2-(4-isobutoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5226894.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B5226895.png)
![6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5226898.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B5226902.png)
![N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5226908.png)
![2-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5226914.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5226940.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide](/img/structure/B5226946.png)
![(2R*,6S*)-4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5226949.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5226952.png)


